molecular formula C15H10N2O3 B1423739 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione CAS No. 800402-00-0

2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione

Cat. No. B1423739
M. Wt: 266.25 g/mol
InChI Key: GCUNADHDFAEVDY-UHFFFAOYSA-N
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Description

This compound is a derivative of isoindoline-1,3-dione . Its molecular formula is C15H10N2O3 .


Synthesis Analysis

Isoindoline-1,3-dione derivatives have been synthesized as potential inhibitors of acetylcholinesterase . The structure of the compounds was confirmed by various methods of analysis such as HNMR, CNMR, and FT-IR .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by various methods of analysis such as HNMR, CNMR, and FT-IR .


Chemical Reactions Analysis

A series of isoindoline-1,3-dione -N-benzyl pyridinium hybrids were designed, synthesized, and evaluated as anti-Alzheimer agents with cholinesterase inhibitory activities .


Physical And Chemical Properties Analysis

The physicochemical properties of the new phthalimides were determined on the basis of Lipiński’s rule .

Scientific Research Applications

Synthesis and Characterization

Synthesis and Structural Analysis : The synthesis of related compounds, such as 2-((Pyridin-4-yl)methyl)isoindoline-1,3-dione, involves advanced spectroscopic techniques for characterization, including NMR, DSC, DTA, TGA, and UV–vis-NIR. X-ray diffraction methods confirm the crystalline structure, showing inter and intra-molecular hydrogen bonds stabilizing the molecular and crystal structure. These compounds exhibit good transparency across UV, visible, and NIR regions, suggesting potential for Non-Linear Optical (NLO) applications (Prathap et al., 2017).

Derivative Synthesis for Chemical Sensing : Phthalimide-based derivatives, such as the chemosensor developed for selective detection of Cu(II) ions, demonstrate the compound's utility in environmental and analytical chemistry. The chemosensor changes color upon Cu2+ detection, showing a significant potential for real-time metal ion monitoring (Patil et al., 2019).

Biological and Chemical Applications

Tyrosinase Inhibition and Antioxidant Properties : Derivatives of the compound have been evaluated for their antioxidant and antityrosinase properties. For instance, one specific derivative exhibited higher tyrosinase inhibitory activity compared to the control, suggesting applications in dermatological treatments and cosmetic formulations (Then et al., 2018).

Interaction with Biological Molecules : Studies on the binding interaction of derivatives with proteins, like bovine serum albumin, reveal their potential in understanding pharmacokinetics and drug-protein interactions. These studies help in exploring the mechanisms of action and therapeutic applications of related compounds (Alanazi et al., 2018).

Material Science and Environmental Sensing

Photoinduced Oxidative Annulation : The compound's derivatives have been applied in photoinduced reactions for the synthesis of highly functionalized polyheterocyclic structures. This showcases the role of such compounds in advanced organic synthesis and material science (Zhang et al., 2017).

Environmental Monitoring : The development of luminescence turn-on dyads based on derivatives for monitoring cumulative exposure to oxygen demonstrates the potential of these compounds in environmental monitoring and packaging industries to detect and measure oxidative stress over time (Shritz et al., 2015).

Safety And Hazards

Safety data sheet suggests to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-(2-oxo-2-pyridin-3-ylethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-13(10-4-3-7-16-8-10)9-17-14(19)11-5-1-2-6-12(11)15(17)20/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUNADHDFAEVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695188
Record name 2-[2-Oxo-2-(pyridin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione

CAS RN

800402-00-0
Record name 2-[2-Oxo-2-(pyridin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of bromomethylpyridin-3-yl ketone (4.55 g, 16.2 mmol) and potassium phthalimide (6.0 g, 32.4 mmol) in DMF (50 mL) was stirred for 3 days at rt before the added to diluted brine (500 ml, 1:1). The solution was made acidic (pH 2) with diluted hydrochloric acid (1M) before washed with ethyl acetate (2×100 ml). The aqueous layer was then made alkaline (pH 12) again with sodium hydroxide solution (2 M) and extracted with DCM (4×200 ml). The extracts were combined and dried (MgSO4) before concentrated in vacuo. Recrystallisation from methanol (2×) allows to remove crystalline phthalimide and to enrich the title compound in the mother liquer. The crude product was used in Preparation 98 without further purification. δH (d6 DMSO): 5.33 (2H, s), 7.64 (1H, dd), 7.92, 7.97 (4H, 2m), 8.43 (1H, m), 8.88 (1H, m), 9.28 (1H, s); m/z (ES+)=308.13 [M+MeCN +H]+; RT=2.39 min.
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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